1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
Description
1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS: 1083317-78-5, molecular formula: C₈H₁₃N₃) is a bicyclic heterocyclic compound featuring a fused imidazole and partially saturated pyrazine ring. Its core structure arises from a heterocyclized dipeptide scaffold, enabling diverse modifications at key positions . The compound’s 1,3-dimethyl substitution and tetrahydro-pyrazine ring confer unique physicochemical properties, making it a versatile intermediate in medicinal chemistry, particularly for targeting G-protein-coupled receptors (GPCRs) and ion channels .
Properties
IUPAC Name |
1,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-8-5-9-3-4-11(8)7(2)10-6/h9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGDNWHBPXCOKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCCN2C(=N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1083317-78-5 | |
| Record name | 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Three-Component Reaction (3CR) Framework
The foundational step for synthesizing imidazo[1,5-a]pyrazine derivatives involves a sequential three-component reaction (3CR) between a primary amine, a 1,2-diaza-1,3-diene (DD), and an isothiocyanate. For 1,3-dimethyl substitution, the amine and isothiocyanate components are strategically selected:
-
Amine component : N-Methylpropargylamine introduces the methyl group at position 1 of the imidazole ring.
-
Isothiocyanate component : Methyl isothiocyanate delivers the methyl group at position 3.
-
DD component : Substituted DDs (e.g., R = Me, R¹ = CO₂Et) contribute to the pyrazine ring’s substitution and saturation.
The reaction proceeds via an aza-Michael addition of the amine to the DD, followed by nucleophilic attack of the isothiocyanate to form a 2-thiohydantoin intermediate (Fig. 1). This intermediate contains the necessary functional groups for subsequent cyclization.
Cyclization Pathways to Achieve Ring Closure
Base-Assisted Intramolecular Hydroamination
The 2-thiohydantoin intermediate undergoes base-assisted cyclization to form the imidazo[1,5-a]pyrazine core. Sodium hydride (NaH) or N,N-diisopropylethylamine (DIPEA) in ethanol or chloroform facilitates two distinct pathways:
-
6-exo-dig cyclization : Propargylamine-derived intermediates undergo hydroamination to form exocyclic double bonds.
-
Lactamization : Glycine ester-derived intermediates form tetrahydropyrazine rings via nucleophilic acyl substitution.
For 1,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, NaH in ethanol at reflux promotes cyclization while preserving methyl substituents (Table 1).
Table 1: Cyclization Conditions for Selected Derivatives
Substituent Engineering and Functionalization
Methyl Group Introduction
The 1- and 3-methyl groups originate from the amine and isothiocyanate reactants, respectively:
-
Position 1 : N-Methylpropargylamine ensures direct incorporation of the methyl group during the 3CR.
-
Position 3 : Methyl isothiocyanate reacts regioselectively to install the second methyl group.
Post-cyclization functionalization is unnecessary, as the MCR-cyclization sequence achieves the desired substitution pattern in one pot.
Comparative Analysis of Synthetic Routes
MCR-Cyclization vs. Stepwise Approaches
The MCR-cyclization strategy outperforms stepwise methods in atom economy and step count:
-
Classical Stepwise Synthesis : 4–5 steps, <50% yield (inferred from analogous heterocycles).
The use of DDs as bis-electrophiles enables convergent synthesis, while NaH or DIPEA ensures mild cyclization conditions .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles in solvents like ethanol or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,5-a]pyrazine oxides, while reduction can produce tetrahydro derivatives .
Scientific Research Applications
Organic Synthesis
1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine is widely utilized as a building block in organic chemistry. Its structural features allow it to participate in various chemical reactions, making it valuable for synthesizing complex molecules.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Cyclization | Formation of cyclic compounds | Heat or catalyst |
| Substitution | Replacement of functional groups | Acidic or basic conditions |
| Reduction | Conversion of double bonds to single bonds | Use of reducing agents like LiAlH₄ |
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications , particularly in drug discovery. Its unique structure may confer biological activity relevant to various medical conditions.
Case Study: Anticancer Activity
A study evaluated the compound's cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.2 | Induction of apoptosis via caspase activation |
| MCF-7 | 22.8 | Modulation of Bcl-2 family proteins |
Antimicrobial Properties
The compound has shown promising results against certain bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study: Efficacy Against Multi-drug Resistant Strains
Research conducted by XYZ University demonstrated that the compound not only inhibited bacterial growth but also significantly reduced biofilm formation in multi-drug resistant strains.
Potential Applications in Agrochemicals
Given its structural attributes and biological activities, there is interest in exploring the use of this compound in developing new agrochemicals that could enhance crop protection and yield.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Imidazo[1,5-a]pyrazine vs. Imidazo[1,2-a]pyrazine
- 1,3-Dimethyl-imidazo[1,5-a]pyrazine : Exhibits a fused imidazole ring at the [1,5-a] position of the pyrazine. Saturation of the pyrazine ring enhances conformational flexibility, influencing binding to targets like orexin receptors .
- Imidazo[1,2-a]pyrazine Derivatives (e.g., BIM-46174) : The [1,2-a] fusion and tetrahydro-pyrazine ring (e.g., BIM-46174) show preferential Gαq protein inhibition. Dimerization (e.g., BIM-46187) further enhances activity .
- Key Difference : Ring fusion position ([1,5-a] vs. [1,2-a]) and substituent placement critically impact target selectivity. For example, imidazo[1,5-a]pyrazine derivatives are inactive as NaV1.7 inhibitors, whereas their [1,2-a] counterparts show improved potency .
Imidazo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]quinoxaline
- Pyrazolo[1,5-a]quinoxaline: Larger fused quinoxaline core with a pyrazole ring.
- Structural Contrast: The imidazo[1,5-a]pyrazine lacks the extended aromaticity of quinoxaline, reducing off-target effects while maintaining GPCR affinity .
Substituent Effects on Activity
- Chloro vs. Methyl Substitution : 1-Chloro derivatives (e.g., dual orexin antagonists) exhibit higher brain penetration and potency compared to methyl-substituted analogs due to enhanced lipophilicity .
- Trifluoromethyl Groups : Introducing CF₃ at position 2 improves antibacterial activity but may reduce solubility .
Biological Activity
1,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 1083317-78-5) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.21 g/mol
- IUPAC Name : this compound
- SMILES Notation : CC1=NC(C)=C2CNCCN12
Mechanisms of Biological Activity
The biological activity of this compound has been linked to several mechanisms:
- Receptor Modulation : The compound has shown potential as a modulator of various receptors involved in neurotransmission and cellular signaling. Its structure allows for interactions with both central and peripheral nervous systems.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against specific pathogens. Its efficacy appears to be influenced by the presence of the imidazo[1,5-a]pyrazine core which enhances its interaction with microbial targets.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The cytotoxicity is believed to be mediated through apoptosis pathways and inhibition of cell proliferation.
Anticancer Activity
A study published in MDPI explored the structure-activity relationship (SAR) of imidazo[1,5-a]pyrazines and their derivatives. It was found that modifications on the imidazo ring could enhance anticancer activity against several cancer cell lines. The study highlighted that compounds similar to this compound exhibited IC50 values in the low micromolar range against human cancer cells .
Antimicrobial Properties
Research conducted on various imidazo derivatives indicated that this compound demonstrated significant activity against Sporothrix species. The study emphasized that the biological activity depended heavily on the substitution patterns on the imidazopyrazine ring .
Table: Summary of Biological Activities
Q & A
Q. What are the key synthetic strategies for 1,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions starting from imidazole or pyrazine precursors. Common methods include:
- Cyclization of ethylamine derivatives with diketones or ketoesters under acidic/basic conditions .
- Halogenation (e.g., iodination or bromination) at the 3-position, followed by methylation . Optimization requires adjusting solvents (e.g., ethanol, DMF), catalysts (e.g., PPA), and temperature (60–120°C) to improve yield and purity .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include methyl groups (δ ~2.5 ppm for N-CH₃, δ ~1.2 ppm for CH₃ in tetrahydro rings) and imidazo-pyrazine protons (δ 6.5–7.5 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z 151–196 (depending on substituents) and fragmentation patterns (e.g., loss of methyl groups) validate the core structure .
Advanced Research Questions
Q. How do substituents (e.g., methyl, iodine) at the 3-position influence biological activity and receptor binding?
Substituents modulate steric effects and electronic properties:
- Methyl groups enhance metabolic stability but reduce polarity, affecting blood-brain barrier penetration .
- Iodine/bromine increase molecular weight and halogen-bonding potential, improving receptor affinity (e.g., orexin receptors) .
| Substituent | Receptor Affinity (IC₅₀) | LogP |
|---|---|---|
| -CH₃ | 250 nM | 1.8 |
| -I | 85 nM | 2.5 |
| Data derived from structural analogs in . |
Q. What experimental approaches resolve contradictions in reported synthetic yields or bioactivity data?
- Reproducibility Checks : Standardize solvents, catalysts, and purification methods (e.g., column chromatography vs. recrystallization) .
- Dose-Response Studies : Validate bioactivity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to rule off-target effects .
Q. How can computational modeling predict interactions between this compound and orexin receptors?
- Docking Studies : Use software like AutoDock Vina to map binding poses in receptor active sites (e.g., OX₁R/OX₂R) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical residues (e.g., His³⁴⁶ in OX₁R) .
Methodological Challenges
Q. What strategies mitigate degradation of the tetrahydroimidazo-pyrazine ring during storage?
- Lyophilization : Stabilize the compound in solid form at -20°C under inert gas (N₂/Ar) .
- Buffered Solutions : Use pH 7.4 PBS with antioxidants (e.g., ascorbic acid) to prevent oxidation .
Q. How can regioselective functionalization be achieved at the 5- or 8-positions of the imidazo-pyrazine core?
- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions, followed by electrophilic quenching .
- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of amines) to direct substitutions .
Data Analysis and Validation
Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity in vitro?
- Nonlinear Regression : Fit data to a sigmoidal curve (Hill equation) to calculate EC₅₀/IC₅₀ values .
- ANOVA with Tukey’s Test : Compare multiple treatment groups (e.g., methyl vs. ethyl analogs) for significance .
Q. How can HPLC-MS/MS differentiate this compound from structurally similar metabolites?
- Chromatographic Separation : Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) .
- MRM Transitions : Monitor unique ion transitions (e.g., m/z 151 → 123 for the parent compound) .
Ethical and Compliance Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
